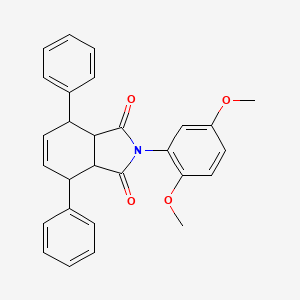![molecular formula C22H17N3O3 B11536102 2-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536102.png)
2-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a nitrophenyl group, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine typically involves a multi-step process:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the benzoxazole is reacted with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Schiff Base Formation: The final step involves the condensation of the resulting compound with 2-nitrobenzaldehyde under acidic conditions to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of carboxylic acids or quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological macromolecules can provide insights into its potential therapeutic applications.
Medicine
The compound’s structure suggests potential as a pharmacophore in drug design. Its ability to form Schiff bases makes it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for various chemical modifications.
Mécanisme D'action
The mechanism by which 2-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal chemistry, it may bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-dimethylphenyl)-1,3-benzoxazole: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine: Lacks the dimethylphenyl group, which may affect its biological activity and chemical reactivity.
Uniqueness
The presence of both the dimethylphenyl and nitrophenyl groups in 2-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine makes it unique, providing a balance of hydrophobic and electron-withdrawing properties. This combination can enhance its reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C22H17N3O3 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C22H17N3O3/c1-14-7-8-16(11-15(14)2)22-24-19-12-18(9-10-21(19)28-22)23-13-17-5-3-4-6-20(17)25(26)27/h3-13H,1-2H3 |
Clé InChI |
WFZCYOZIYXHHNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=CC=C4[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11536031.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11536032.png)
![4-{[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid](/img/structure/B11536040.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-benzimidazol-2-ylmethylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536042.png)
![N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536046.png)

![3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11536050.png)
![N,N'-propane-1,2-diylbis[4-(phenylcarbonyl)benzamide]](/img/structure/B11536052.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11536058.png)
![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11536063.png)

![Ethyl 2-benzyl-7-bromo-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate](/img/structure/B11536076.png)
![3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11536083.png)
![4-methyl-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11536090.png)
